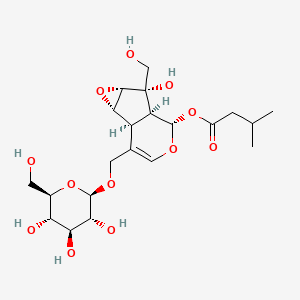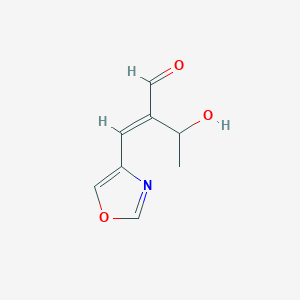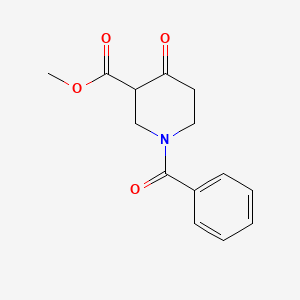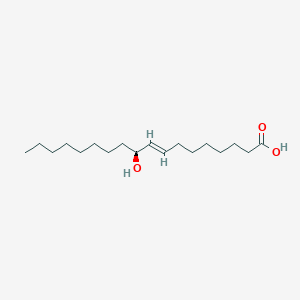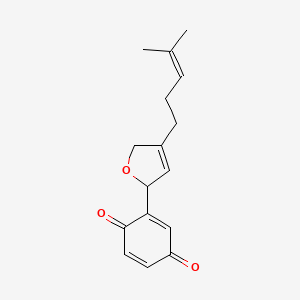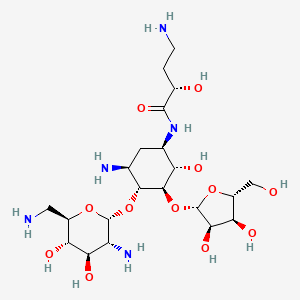
Butirosin B
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butirosin B is a butirosin that consists of neamine in which is substituted at position 2 by a beta-D-ribofuranosyl and at position 4 by an (S)-2-hydroxy-4-aminobutyryl group. It has a role as an antimicrobial agent. It derives from a neamine. It is a conjugate base of a butirosin B(4+).
A water-soluble aminoglycosidic antibiotic complex isolated from fermentation filtrates of Bacillus circulans. Two components (A and B) have been separated from the complex. Both are active against many gram-positive and some gram-negative bacteria.
Wissenschaftliche Forschungsanwendungen
Biosynthesis and Molecular Biology
Butirosin B, a member of the aminoglycoside antibiotic family, has been extensively studied for its unique biosynthetic pathway. Research reveals that Butirosin is synthesized from ribostamycin/xylostasin, involving enzymes like BtrE and BtrF in specific epimerization reactions at the C‐3′′ position (Takeishi, Kudo, Numakura, & Eguchi, 2015). Another study discusses the biosynthesis of its unique amino acid side chain, (2S)-4-amino-2-hydroxybutyrate (AHBA), through a pathway involving acyl carrier protein-mediated reactions (Li, Llewellyn, Giri, Huang, & Spencer, 2005). Additionally, the incorporation of the AHBA side chain into other antibiotics like amikacin and arbekacin is highlighted for its clinical significance (Llewellyn, Li, & Spencer, 2007).
Genetic and Enzymatic Studies
The identification of the butirosin-biosynthetic gene cluster from Bacillus circulans and the functional analysis of its components provide insights into the genetic underpinnings of butirosin synthesis (Ota, Tamegai, Kudo, Kuriki, Koike-Takeshita, Eguchi, & Kakinuma, 2000). Furthermore, the structural basis of antibiotic resistance mechanisms in relation to butirosin is explored, emphasizing the role of the AHBA group in evading certain resistance enzymes (Fong & Berghuis, 2009).
Antibiotic Resistance and Modification
The crystal structures of enzymes like BtrR, involved in butirosin biosynthesis, have been elucidated, providing insights into the molecular mechanics of antibiotic production and potential resistance mechanisms (Popovic, Tang, Chirgadze, Huang, Blundell, & Spencer, 2006). The biosynthesis of AHBA, a unique and significant component of butirosin, is also a subject of intense study due to its role in combating resistant bacteria (Yukita, Nishida, Eguchi, & Kakinuma, 2003).
Enzymatic Characterization and Applications
Studies on radical SAM dehydrogenases in butirosin biosynthesis open up potential applications in developing novel antibiotics through targeted biosynthesis (Yokoyama, Numakura, Kudo, Ohmori, & Eguchi, 2007). Additionally, the exploration of O-ribosylation in butirosin biosynthesis provides a deeper understanding of antibiotic synthesis pathways (Kudo, Fujii, Kinoshita, & Eguchi, 2007).
Eigenschaften
CAS-Nummer |
34291-03-7 |
|---|---|
Produktname |
Butirosin B |
Molekularformel |
C21H41N5O12 |
Molekulargewicht |
555.6 g/mol |
IUPAC-Name |
(2S)-4-amino-N-[(1R,2S,3R,4R,5S)-5-amino-4-[(2R,3R,4R,5S,6R)-3-amino-6-(aminomethyl)-4,5-dihydroxyoxan-2-yl]oxy-3-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-2-hydroxycyclohexyl]-2-hydroxybutanamide |
InChI |
InChI=1S/C21H41N5O12/c22-2-1-8(28)19(34)26-7-3-6(24)17(37-20-11(25)15(32)13(30)9(4-23)35-20)18(12(7)29)38-21-16(33)14(31)10(5-27)36-21/h6-18,20-21,27-33H,1-5,22-25H2,(H,26,34)/t6-,7+,8-,9+,10+,11+,12-,13+,14+,15+,16+,17+,18+,20+,21-/m0/s1 |
InChI-Schlüssel |
XEQLFNPSYWZPOW-HBYCGHPUSA-N |
Isomerische SMILES |
C1[C@@H]([C@H]([C@@H]([C@H]([C@@H]1NC(=O)[C@H](CCN)O)O)O[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CN)O)O)N)N |
SMILES |
C1C(C(C(C(C1NC(=O)C(CCN)O)O)OC2C(C(C(O2)CO)O)O)OC3C(C(C(C(O3)CN)O)O)N)N |
Kanonische SMILES |
C1C(C(C(C(C1NC(=O)C(CCN)O)O)OC2C(C(C(O2)CO)O)O)OC3C(C(C(C(O3)CN)O)O)N)N |
Synonyme |
Anhydrous Butirosin Sulfate Butirosin Butirosin A Butirosin B Butirosin Sulfate Butirosin Sulfate, Anhydrous Butirosin Sulphate Butirosins Sulfate, Anhydrous Butirosin Sulfate, Butirosin Sulphate, Butirosin |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



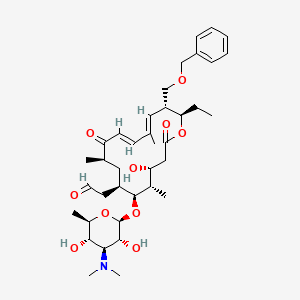
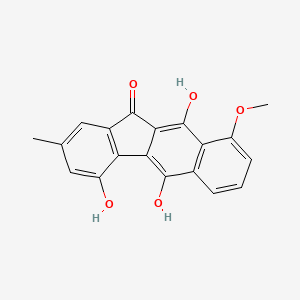

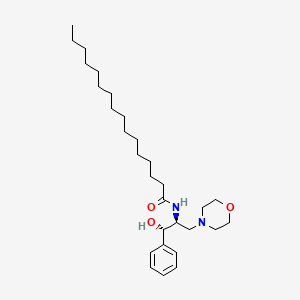
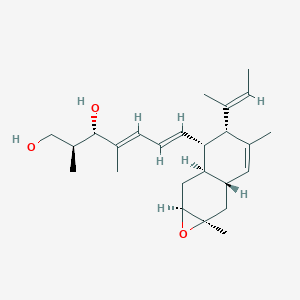
![1-Benzyl-3-propyl-1h,3h-pyrido[2,1-f]purine-2,4-dione](/img/structure/B1254608.png)
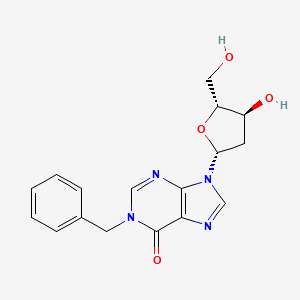
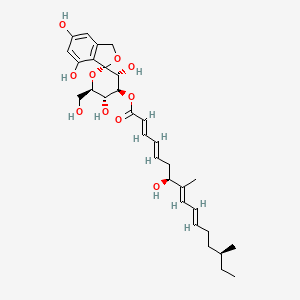
![(2S)-2-[[(2S)-2-[[(7R,8S,11S,14S)-14-amino-11-[(2R)-3-amino-2-hydroxypropyl]-5,7,17-trihydroxy-10,13-dioxo-9,12-diazatricyclo[14.3.1.12,6]henicosa-1(20),2(21),3,5,16,18-hexaene-8-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoic acid](/img/structure/B1254614.png)
